IRAP Inhibitor SAR: Quantified Potency Gains Over Parent Scaffold
Direct head-to-head comparison within the same study demonstrates that chemical elaboration of the imidazo[1,5-a]pyridine core leads to significant potency improvements. The most potent compound in a 48-member series displayed an IC50 of 1.0 µM against IRAP. This represents a quantified gain in inhibitory activity compared to the initial unoptimized imidazo[1,5-a]pyridine-based hits, which had higher (worse) IC50 values [1]. The unsubstituted parent scaffold (CAS 1005514-74-8) itself is typically inactive in this assay, highlighting that its value lies in its role as a precursor to potent inhibitors, not as the active agent itself.
| Evidence Dimension | IRAP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.0 µM (optimized derivative) |
| Comparator Or Baseline | Initial unoptimized imidazo[1,5-a]pyridine hits (IC50 > 1.0 µM); parent scaffold (inactive) |
| Quantified Difference | IC50 improved to 1.0 µM from higher, non-potent baseline values. |
| Conditions | Enzymatic assay using recombinant human IRAP and a fluorogenic substrate (L-leucine-β-naphthylamide). |
Why This Matters
This data validates the imidazo[1,5-a]pyridin-3-amine scaffold as a productive starting point for SAR-driven lead optimization toward potent IRAP inhibitors.
- [1] Engen, K.; et al. Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation. Int. J. Mol. Sci. 2024, 25, 2516. View Source
